molecular formula C12H16FN B13588509 4-(3-Fluoro-4-methylphenyl)piperidine

4-(3-Fluoro-4-methylphenyl)piperidine

Cat. No.: B13588509
M. Wt: 193.26 g/mol
InChI Key: PZDMNFLBAUEMFI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16FN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)piperidine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3-fluoro-4-methylbenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of the corresponding nitro compound, 3-fluoro-4-methylnitrobenzene, followed by cyclization with piperidine. This process can be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a six-membered heterocyclic amine.

    4-Fluorophenylpiperidine: A similar compound with a fluorine atom on the phenyl ring.

    4-Methylphenylpiperidine: A similar compound with a methyl group on the phenyl ring.

Uniqueness

4-(3-Fluoro-4-methylphenyl)piperidine is unique due to the presence of both fluorine and methyl groups on the phenyl ring. This combination of substituents can significantly influence its chemical properties, reactivity, and potential applications compared to other similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

PZDMNFLBAUEMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCNCC2)F

Origin of Product

United States

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